molecular formula C19H16N4S B287661 3-(2-Methylbenzyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-Methylbenzyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287661
M. Wt: 332.4 g/mol
InChI Key: MRXIOVVTVOUZEO-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methylbenzyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazolothiadiazole derivatives, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 3-(2-Methylbenzyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied in detail. It has been shown to inhibit the activity of DNA topoisomerase II, which is an essential enzyme involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and the induction of apoptosis. Additionally, this compound has been shown to inhibit the activity of tubulin, which is involved in cell division. This inhibition leads to the arrest of the cell cycle and the induction of cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has been shown to exhibit other biochemical and physiological effects. Studies have shown that this compound exhibits antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases. Additionally, it has been shown to exhibit anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2-Methylbenzyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent anticancer activity. This makes it a useful tool for studying the mechanisms of cancer cell death and the development of new cancer therapies. However, one of the limitations is its potential toxicity, which may limit its use in certain experiments. Additionally, the synthesis of this compound can be challenging, which may limit its availability for research purposes.

Future Directions

There are several future directions for the study of 3-(2-Methylbenzyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of new anticancer therapies based on this compound. Additionally, further studies are needed to understand the mechanism of action and the potential side effects of this compound. Furthermore, the potential applications of this compound in other scientific research fields, such as oxidative stress and inflammation, should be explored. Finally, the synthesis of this compound can be further optimized to improve its yield and purity, which may increase its availability for research purposes.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential applications in various scientific research fields. Its potent anticancer activity, antioxidant activity, and anti-inflammatory activity make it a useful tool for studying the mechanisms of various diseases and the development of new therapies. Further studies are needed to fully understand the potential of this compound and its limitations.

Synthesis Methods

The synthesis of 3-(2-Methylbenzyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been described in several research papers. One of the commonly used methods involves the reaction of 2-phenylvinyl isothiocyanate with 2-amino-5-methylbenzyl alcohol in the presence of triethylamine. The resulting intermediate is then reacted with 1,3,4-thiadiazol-2-amine to obtain the final product. This method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

3-(2-Methylbenzyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various scientific research fields. One of the main areas of interest is its anticancer activity. Studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. It has been suggested that the mechanism of action involves the induction of apoptosis and cell cycle arrest.

properties

Molecular Formula

C19H16N4S

Molecular Weight

332.4 g/mol

IUPAC Name

3-[(2-methylphenyl)methyl]-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H16N4S/c1-14-7-5-6-10-16(14)13-17-20-21-19-23(17)22-18(24-19)12-11-15-8-3-2-4-9-15/h2-12H,13H2,1H3/b12-11+

InChI Key

MRXIOVVTVOUZEO-VAWYXSNFSA-N

Isomeric SMILES

CC1=CC=CC=C1CC2=NN=C3N2N=C(S3)/C=C/C4=CC=CC=C4

SMILES

CC1=CC=CC=C1CC2=NN=C3N2N=C(S3)C=CC4=CC=CC=C4

Canonical SMILES

CC1=CC=CC=C1CC2=NN=C3N2N=C(S3)C=CC4=CC=CC=C4

Origin of Product

United States

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